Cas no 91547-59-0 (1,4-Anhydro-2-deoxy-D-erythro-pentitol)

1,4-Anhydro-2-deoxy-D-erythro-pentitol structure
91547-59-0 structure
Produktname:1,4-Anhydro-2-deoxy-D-erythro-pentitol
CAS-Nr.:91547-59-0
MF:C5H10O3
MW:118.131102085114
CID:806478
PubChem ID:124657

1,4-Anhydro-2-deoxy-D-erythro-pentitol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • D-erythro-Pentitol,1,4-anhydro-2-deoxy-
    • 1,2-DIDEOXY-D-RIBOSE
    • (2R,3S)-2-(Hydroxymethyl)tetrahydrofuran-3-ol
    • 1,4-Anhydro-2-deoxy-D-erythro-pentitol
    • 1,4-Anhydro-2-deoxy-D-erythro-pentitol (ACI)
    • 1,4-Anhydro-2-deoxy-D-ribitol
    • W-204062
    • 91121-19-6
    • MFCD01630918
    • 91547-59-0
    • 1,2-DIDEOXY-D-RIBOFURANOSE
    • CS-0089202
    • (2R,3S)-2-(hydroxymethyl)oxolan-3-ol
    • DB-374651
    • 1,4-Anhydro-2-deoxypentitol
    • 1,2-Dideoxyribose
    • SCHEMBL100461
    • 1,2-Drf
    • D-erythro-Pentitol, 1,4-anhydro-2-deoxy-, (Z,E,E,E,E)-
    • NSMOSDAEGJTOIQ-CRCLSJGQSA-N
    • 1,2-Dideoxyribofuranose
    • AKOS006276775
    • 2-Furanmethanol, tetrahydro-3-hydroxy-, trans-
    • (2R,3S)-2-Hydroxymethyl-tetrahydro-furan-3-ol
    • 1,2-Dideoxy-beta-D-ribofuranose
    • DTXSID20919665
    • trans-Tetrahydro-3-hydroxy-2-furanmethanol
    • E71898
    • WS-03145
    • Inchi: 1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1
    • InChI-Schlüssel: NSMOSDAEGJTOIQ-CRCLSJGQSA-N
    • Lächelt: C([C@H]1OCC[C@@H]1O)O

Berechnete Eigenschaften

  • Genaue Masse: 118.063
  • Monoisotopenmasse: 118.063
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 8
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 74.1
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topologische Polaroberfläche: 49.7A^2

Experimentelle Eigenschaften

  • Dichte: 1.239±0.06 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 105-105 ºC (0.02 Torr)
  • Flammpunkt: 120.2±20.4 ºC,
  • Brechungsindex: 1.496
  • Löslichkeit: Löslich (267 g/l) (25°C),
  • PSA: 49.69000
  • LogP: -0.87150

1,4-Anhydro-2-deoxy-D-erythro-pentitol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHENG KE LU SI SHENG WU JI SHU
sc-282248-50 mg
1,2-Dideoxy-D-ribofuranose,
91547-59-0
50mg
¥2,377.00 2023-07-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D954186-1g
1,2-Dideoxy-D-ribofuranose
91547-59-0 95%
1g
¥4,320.00 2022-10-10
ChemScence
CS-0089202-1g
1,2-Dideoxy-D-ribofuranose
91547-59-0 97.25%
1g
$823.0 2022-04-26
TRC
A637748-100mg
1,4-Anhydro-2-deoxy-D-erythro-pentitol
91547-59-0
100mg
$ 689.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-282248A-100 mg
1,2-Dideoxy-D-ribofuranose,
91547-59-0
100MG
¥3,964.00 2023-07-10
Chemenu
CM410785-100mg
1,2-Dideoxy-D-ribofuranose
91547-59-0 95%+
100mg
$230 2024-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D954186-100mg
1,2-Dideoxy-D-ribofuranose
91547-59-0 95%
100mg
¥1,350.00 2022-10-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D954186-250mg
1,2-Dideoxy-D-ribofuranose
91547-59-0 95%
250mg
¥2,160.00 2022-10-10
1PlusChem
1P0069N6-10g
1,2-DIDEOXY-D-RIBOFURANOSE
91547-59-0 98%
10g
$3937.00 2025-02-21
A2B Chem LLC
AC91634-250mg
1,2-DIDEOXY-D-RIBOFURANOSE
91547-59-0 95%
250mg
$227.00 2024-07-18

1,4-Anhydro-2-deoxy-D-erythro-pentitol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, rt
Referenz
Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies
Nagaya, Yuki; et al, Nucleosides, 2016, 35(2), 64-75

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt; 2 h, reflux
Referenz
An expedient biocatalytic procedure for abasic site precursors useful in oligonucleotide synthesis
Martinez-Montero, Saul; et al, Organic & Biomolecular Chemistry, 2011, 9(17), 5960-5966

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: Triacylglycerol lipase Solvents: 1,4-Dioxane ,  Water ;  2 h, 50 °C
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt; 2 h, reflux
Referenz
An expedient biocatalytic procedure for abasic site precursors useful in oligonucleotide synthesis
Martinez-Montero, Saul; et al, Organic & Biomolecular Chemistry, 2011, 9(17), 5960-5966

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referenz
Synthesis and conformational studies of a number of saturated bicyclic six-membered ring phosphites
Hermans, Rob J. M.; et al, Phosphorus and Sulfur and the Related Elements, 1987, 31(3-4), 255-65

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Ammonium sulfate ;  1.5 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ;  24 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, rt
Referenz
Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies
Nagaya, Yuki; et al, Nucleosides, 2016, 35(2), 64-75

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate ,  Triethylsilane
1.2 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Referenz
Stereoselective synthesis of hydroxy-substituted tetrahydrofurans
Kim, Young Gyu; et al, Tetrahedron Letters, 1988, 29(17), 2011-14

Synthetic Routes 7

Reaktionsbedingungen
Referenz
New derivative of quaternary ammonium salts and process for the preparation of the new derivative of quaternary ammonium salts
, Poland, , ,

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ;  24 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, rt
Referenz
Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies
Nagaya, Yuki; et al, Nucleosides, 2016, 35(2), 64-75

Synthetic Routes 9

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  15 h, rt
2.1 Reagents: Hexamethyldisilazane ,  Ammonium sulfate ;  1.5 h, reflux
2.2 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
2.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ;  24 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, rt
Referenz
Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies
Nagaya, Yuki; et al, Nucleosides, 2016, 35(2), 64-75

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
Referenz
Preparation of tetrahydrofuran derivatives by dehydration and cyclization
, Japan, , ,

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ;  24 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, rt
Referenz
Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies
Nagaya, Yuki; et al, Nucleosides, 2016, 35(2), 64-75

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Water
1.2 Reagents: 4,4′-Dimethoxytrityl chloride Solvents: Water
Referenz
Synthesis of oligonucleotides containing the abasic site model compound 1,4-anhydro-2-deoxy-D-ribitol
Eritja, Ramon; et al, Nucleosides & Nucleotides, 1987, 6(4), 803-14

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Water ;  overnight, rt
1.2 Reagents: Acetic acid Solvents: Water ;  pH 4
2.1 Reagents: Hydrochloric acid Solvents: Water ;  5 d, rt → 95 °C
2.2 Reagents: Pyridine ;  neutralized
Referenz
Conjugation of PEG and gold nanoparticles to increase the accessibility and valency of tethered RNA splicing enhancers
Perrett, Andrew J.; et al, Chemical Science, 2013, 4(1), 257-265

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Hexamethyldisilazane ,  Ammonium sulfate ;  1.5 h, reflux
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ;  24 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, rt
Referenz
Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies
Nagaya, Yuki; et al, Nucleosides, 2016, 35(2), 64-75

1,4-Anhydro-2-deoxy-D-erythro-pentitol Raw materials

1,4-Anhydro-2-deoxy-D-erythro-pentitol Preparation Products

1,4-Anhydro-2-deoxy-D-erythro-pentitol Verwandte Literatur

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